

6-Dehydrogingerdione structure and chemical properties

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6-Dehydrogingerdione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrogingerdione is a naturally occurring phenolic compound predominantly found in the rhizomes of ginger (Zingiber officinale). It belongs to the gingerol family of compounds, which are responsible for the characteristic pungent taste of ginger. Emerging research has highlighted the significant therapeutic potential of **6-dehydrogingerdione**, particularly in the fields of oncology, neuroprotection, and anti-inflammatory research. This technical guide provides a detailed overview of the chemical structure, properties, and key biological activities of **6-dehydrogingerdione**, with a focus on its underlying signaling pathways and the experimental methodologies used for its investigation.

Chemical Structure and Properties

6-Dehydrogingerdione, with the IUPAC name (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione, is characterized by a vanillyl group linked to a decene-3,5-dione moiety.[1] This structure contributes to its biological activity and chemical properties.

Table 1: Chemical and Physical Properties of 6-Dehydrogingerdione



Property	Value	References
Molecular Formula	C17H22O4	[1][2][3]
Molecular Weight	290.35 g/mol	[2]
IUPAC Name	(E)-1-(4-hydroxy-3- methoxyphenyl)dec-1-ene-3,5- dione	
Synonyms	-Dehydrogingerdione, 1- Dehydro-6-gingerdione	
CAS Number	76060-35-0	_
Solubility	Soluble in DMSO (100 mg/mL)	
Stability	Stock solutions in DMSO are stable for up to 1 month at -20°C and up to 6 months at -80°C.	
XLogP3	3.5	_
Hydrogen Bond Donor Count	1	-
Hydrogen Bond Acceptor Count	4	

Spectroscopic Data: The structural elucidation of **6-dehydrogingerdione** has been confirmed through various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Signaling Pathways

6-Dehydrogingerdione exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties. These effects are mediated through the modulation of several key signaling pathways.

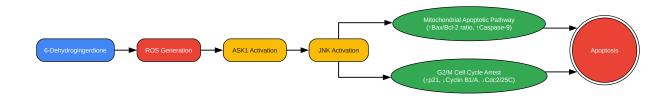
Anticancer Effects



6-Dehydrogingerdione has demonstrated potent anticancer activity in various cancer cell lines. Its mechanisms of action include the induction of cell cycle arrest, apoptosis, and ferroptosis.

ROS/JNK Signaling Pathway in Breast Cancer: In human breast cancer cells (MDA-MB-231 and MCF-7), **6-dehydrogingerdione** induces G2/M phase cell cycle arrest and apoptosis. This is mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Key molecular events in this pathway include:

- Increased expression of the cell cycle inhibitor p21.
- Decreased levels of cyclin A, cyclin B1, Cdc2, and Cdc25C.
- Induction of the mitochondrial apoptotic pathway, characterized by an altered Bax/Bcl-2 ratio and activation of caspase-9.



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ROS/JNK-Mediated Apoptosis by **6-Dehydrogingerdione**.

Ferroptosis Induction in Breast Cancer: Recent studies have revealed that **6-dehydrogingerdione** can also induce ferroptosis, an iron-dependent form of programmed cell death, in breast cancer cells. This provides an alternative mechanism for its anticancer effects.

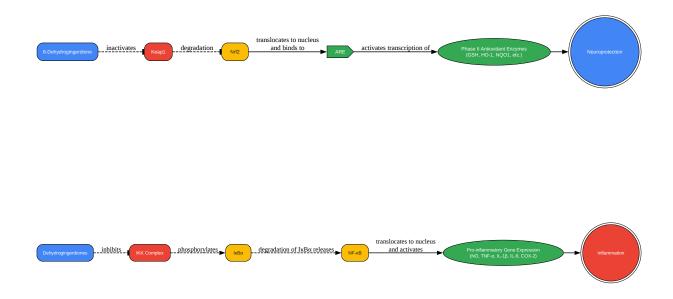
Neuroprotective Effects

6-Dehydrogingerdione has shown promise as a neuroprotective agent due to its ability to counteract oxidative stress in neuronal cells.



Keap1-Nrf2-ARE Signaling Pathway: In neuronal-like PC12 cells, **6-dehydrogingerdione** protects against oxidative stress-induced cell damage by activating the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. The activation of this pathway by **6-dehydrogingerdione** leads to the upregulation of several phase II antioxidant enzymes, including:

- Glutathione
- Heme oxygenase-1 (HO-1)
- NAD(P)H:quinone oxidoreductase 1 (NQO1)
- Thioredoxin reductase



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